molecular formula C10H12N2O B1442487 3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one CAS No. 180181-64-0

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one

Cat. No. B1442487
M. Wt: 176.21 g/mol
InChI Key: KYLMCPQKMNYJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one is a chemical compound with the CAS Number: 180181-64-0. It has a molecular weight of 176.22 and its IUPAC name is 3,3-dimethyl-4-(pyridin-4-yl)azetidin-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at room temperature .

Scientific Research Applications

Synthesis of Pyrimidine-Azetidinone Analogues

A study by Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues, demonstrating their antimicrobial and antitubercular activities against various bacterial and fungal strains. These findings suggest the potential of these compounds in designing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).

Novel Bioactive Compounds of 2-Azetidinone

Ayyash & Habeeb (2019) reported the synthesis of novel 2-azetidinone compounds, highlighting their excellent antibacterial and antifungal activities. This underlines the role of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

Chemical Synthesis and Characterization

Azetidines, Azetines, and Azetes

Singh, D’hooghe, & Kimpe (2008) provided a comprehensive overview of the synthesis and reactions of azetidines, azetines, and azetes. They highlighted the thermal stability of these compounds and their applications in creating a variety of useful products, including amides, alkenes, amines, and various cyclic products. This study also discussed the application of these compounds in producing β-lactams, which have numerous uses, including antibacterial and cholesterol absorption inhibition (Singh, D’hooghe, & Kimpe, 2008).

Mechanistic Investigations

Kinetic and Mechanistic Investigations

Fawzy & Shaaban (2014) conducted kinetic studies on the oxidation of azinyl formamidines by permanganate, providing insights into the reaction mechanism and the influence of various factors on the reaction rate. This study adds to the understanding of the chemical properties and reactivity of compounds related to azetidinones (Fawzy & Shaaban, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

3,3-dimethyl-4-pyridin-4-ylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMCPQKMNYJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2=CC=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one

CAS RN

180181-64-0
Record name 3,3-dimethyl-4-(pyridin-4-yl)azetidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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